molecular formula C6H10N4O B1269124 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide CAS No. 78750-93-3

5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide

Cat. No. B1269124
CAS RN: 78750-93-3
M. Wt: 154.17 g/mol
InChI Key: HMZZWLKDLHIYQO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide, such as 5-amino-1-(2-hydroxyethyl)imidazole-4-carboxamide and 5-amino-1-(2-chloroethyl)-4-cyanoimidazole, involves crystallization in the monoclinic space group, highlighting the versatility of the imidazole ring in forming stable structures with different substituents (Banerjee et al., 1999). Another study details the chemical synthesis of 5-amino-1-(2'-deoxy-beta-D-ribofuranosyl)imidazole-4-carboxamide, demonstrating the compound's utility in nucleic acid research (Pochet & D'ari, 1990).

Molecular Structure Analysis

The molecular conformation and structure analysis of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide and its derivatives have been extensively studied. For example, the X-ray crystal and molecular structure of a related compound, 5-Amino-1-(2,3:5,6-Di-O-isopropylidene-α-D-mannofuranosyl) Imidazole-4-carboxamide, show a closely planar imidazole ring and a series of intramolecular hydrogen bonds, indicating the influence of substituents on the molecular geometry and stability (Briant et al., 1995).

Chemical Reactions and Properties

The compound engages in various chemical reactions, demonstrating its reactivity and functional versatility. It reacts with aromatic aldehydes to afford Schiff bases, which can be cyclised to imidazo[1,5-a]quinazoline-3-carboxamides, revealing pathways for creating complex molecular structures from simpler imidazole derivatives (Hannah & Stevens, 2003).

Scientific Research Applications

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . They are key components to functional molecules that are used in a variety of everyday applications . Here are some general applications of imidazoles:

  • Pharmaceuticals and Agrochemicals : Imidazoles have traditional applications in pharmaceuticals and agrochemicals . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

  • Dyes for Solar Cells and Other Optical Applications : Imidazoles are being deployed in emerging research into dyes for solar cells and other optical applications .

  • Functional Materials : Imidazoles are used in the development of functional materials .

  • Catalysis : Imidazoles are used in catalysis .

  • Synthesis of Other Compounds : Imidazoles are used in the synthesis of other compounds . For example, Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles .

  • Antitubercular Activity : Some monocyclic nitroimidazole derivatives have been synthesized and their antitubercular activity against Mtb H37Rv was determined .

  • Anticancer Medication : Imidazole is present in the anticancer medication mercaptopurine, which combats leukemia by interfering with DNA activities .

  • Synthesis of Salts : 1,2-Dimethylimidazole has been used in the synthesis of 1-(2-methoxyethyl)-2,3-dimethylimidazolium chloride and hexafluorophosphate salts .

  • Food, Drug, Pesticide or Biocidal Product Use : Imidazole derivatives can be used in food, drug, pesticide, or biocidal product applications .

  • Pharmaceuticals : There are different examples of commercially available drugs in the market which contain 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

  • Antimicrobial Activity : Jain et al. synthesized 2-(4-substituted phenyl)-1-substituted-4, 5-diphenyl-1H-imidazole and evaluated their antimicrobial activity against S. aureus, E. coli, and B. subtilis .

  • Synthesis and Therapeutic Potential : Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

  • Antimicrobial Activity : Jain et al. synthesized 2-(4-substituted phenyl)-1-substituted-4, 5-diphenyl-1H-imidazole and evaluated their antimicrobial activity against S. aureus, E. coli, and B. subtilis .

  • Recent Advances in Synthesis : There have been recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

  • Food, Drug, Pesticide or Biocidal Product Use : Imidazole derivatives can be used in food, drug, pesticide, or biocidal product applications .

properties

IUPAC Name

5-amino-1,2-dimethylimidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-3-9-4(6(8)11)5(7)10(3)2/h7H2,1-2H3,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZZWLKDLHIYQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1C)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343888
Record name 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide

CAS RN

78750-93-3
Record name 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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